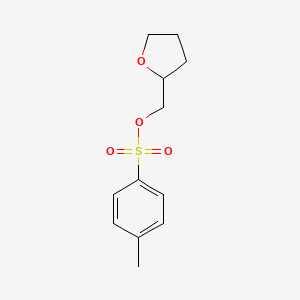
5-cyclopentyl-1H-pyrazole-3-carboxylic Acid
Vue d'ensemble
Description
“5-cyclopentyl-1H-pyrazole-3-carboxylic Acid” is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .
Molecular Structure Analysis
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Novel Ligands : Research has led to the development of novel ligands based on 1H-pyrazole-3-carboxylic acids, which include triazole moieties. These compounds have applications in medicinal chemistry and metal complex catalysis. The synthesis of previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids from amino derivatives showcases the adaptability of this compound class in creating polychelated ligands (Dalinger et al., 2020).
- Reactions of Cyclic Oxalyl Compounds : The compound has been used in reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of various ester or amide derivatives. This research demonstrates the compound's potential in creating diverse chemical structures (Şener et al., 2002).
Medicinal Chemistry Applications
- Antibacterial Activity : Compounds derived from 1H-pyrazole-3-carboxylic acid have shown antibacterial activity against various microorganisms. This highlights the potential of these compounds in developing new antibacterial agents (Akbas et al., 2005).
Material Science and Catalysis
- Metal Complex Catalysis : The ability to join pyrazole carboxylic acid fragments with various framework structures opens up new possibilities in catalysis. The synthesis of compounds containing the triazole moiety and their application in creating polychelated ligands for metal complex catalysis is a significant advancement (Dalinger et al., 2020).
Orientations Futures
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this context, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives are defined as privileged fragments for FXIa inhibitors’ lead discovery . This suggests that “5-cyclopentyl-1H-pyrazole-3-carboxylic Acid” and similar compounds could have potential applications in the development of new anticoagulant drugs.
Propriétés
IUPAC Name |
5-cyclopentyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMIARQJIAUKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopentyl-1H-pyrazole-3-carboxylic Acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

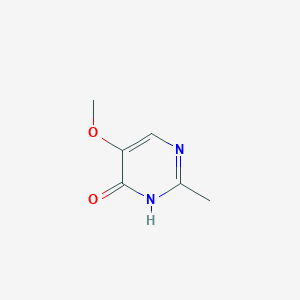
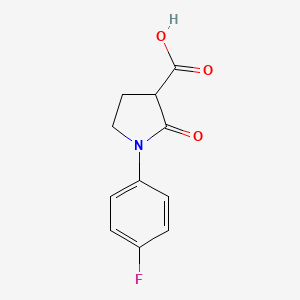
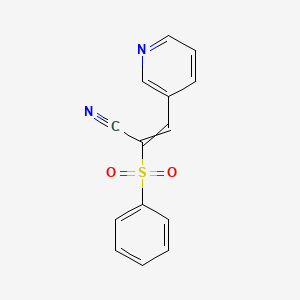
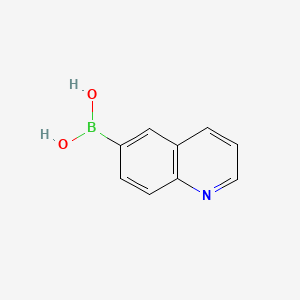
![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)


![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)

